(3-三氟甲苯基)甲磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

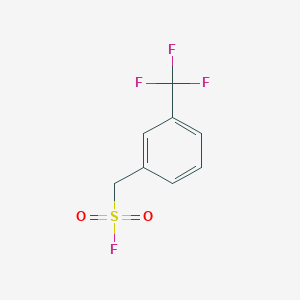

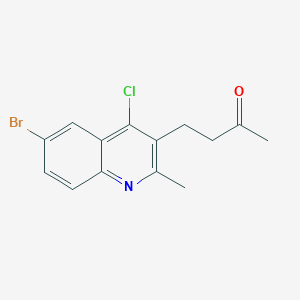

“(3-Trifluoromethylphenyl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C8H6F4O2S . It has an average mass of 242.191 Da and a mono-isotopic mass of 242.002457 Da .

Molecular Structure Analysis

The InChI code for “(3-Trifluoromethylphenyl)methanesulfonyl fluoride” is 1S/C8H6F4O2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“(3-Trifluoromethylphenyl)methanesulfonyl fluoride” has a molecular weight of 242.19 . Further physical and chemical properties are not provided in the search results.科学研究应用

Synthesis of Triflates

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride: is used in the synthesis of triflates, which are important intermediates in organic synthesis. Triflates serve as electrophiles in various coupling reactions, including Suzuki and Heck reactions, due to their high reactivity. This compound, through Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, enables the efficient synthesis of triflates .

Peptide Modification

The compound’s reactivity in SuFEx chemistry also lends itself to peptide modification. It can be used to introduce trifluoromethyl groups into peptides, which can significantly alter their biological activity and stability. This modification is crucial for the development of peptide-based therapeutics .

Triflamides and Triflimidates Synthesis

In addition to triflates, [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is instrumental in the chemoselective synthesis of triflamides and triflimidates. These compounds have applications in medicinal chemistry and drug design due to their potential biological activities .

S-Trifluoromethylation of Thiophenols

This compound acts as a trifluoromethyl radical precursor under visible light irradiation. It enables the S-trifluoromethylation of thiophenols, a reaction important for the synthesis of various sulfur-containing organic compounds, which are often used in pharmaceuticals and agrochemicals .

Nucleophilic Trifluoromethylation

Traditionally, [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is known as a nucleophilic trifluoromethylation agent. It can introduce trifluoromethyl groups into molecules, which is a valuable transformation in the development of compounds with enhanced metabolic stability and bioavailability .

Radical Precursor in Organic Synthesis

The compound serves as a radical precursor in organic synthesis. It can generate trifluoromethyl radicals under certain conditions, which can then be used to construct carbon-fluorine bonds in various organic molecules, enhancing their chemical and thermal stability .

Material Science Applications

In material science, the introduction of trifluoromethyl groups can lead to materials with unique properties such as increased resistance to oxidation and thermal degradation. This compound provides a straightforward method to incorporate these groups into polymers and other materials .

Development of Fluorinated Pharmaceuticals

The ability to introduce trifluoromethyl groups into molecules makes [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride a valuable tool in the development of fluorinated pharmaceuticals. These compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability .

安全和危害

作用机制

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Biochemical Pathways

The biochemical pathways affected by [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride are currently unknown . As research progresses, it is expected that the compound’s role in various biochemical pathways will be revealed.

属性

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMYOGFULCPIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)

![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)

![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2991211.png)

![4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2991216.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione](/img/structure/B2991218.png)